N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a pyrazole ring and a chloromethoxyphenyl group, making it a molecule of interest for its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution with Pyrazole: The pyrazole ring is introduced via a nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with the pyrimidine core.
Attachment of the Chloromethoxyphenyl Group: The final step involves the coupling of the 3-chloro-4-methoxyphenyl group to the pyrimidine ring, often using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine may be investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine: Lacks the dimethyl substitution on the pyrazole ring.
N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine: Substitution at a different position on the pyrimidine ring.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine and pyrazole rings. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H16ClN5O |
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Molecular Weight |
329.78 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H16ClN5O/c1-10-6-11(2)22(21-10)16-8-15(18-9-19-16)20-12-4-5-14(23-3)13(17)7-12/h4-9H,1-3H3,(H,18,19,20) |
InChI Key |
CGYOXDJAIQAJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC3=CC(=C(C=C3)OC)Cl)C |
Origin of Product |
United States |
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